Lipophilicity (LogP) Differentiation Against Symmetric Tetramethyl Analog
The target compound exhibits an approximately 82-fold difference in computed partition coefficient versus the closest commercially available symmetric analog. This LogP divergence is driven by the asymmetric ethyl/methyl substitution pattern, making the title compound substantially more lipophilic. No head-to-head biological activity data are available; differentiation rests on computed physicochemical properties [1][2].
| Evidence Dimension | Computed LogP (XLogP3 / AlogP) |
|---|---|
| Target Compound Data | LogP = 1.15; LogD(pH 5.5) = 1.15; LogD(pH 7.4) = 1.15 |
| Comparator Or Baseline | 2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one (CAS 108483-18-7): LogP = 0.014 |
| Quantified Difference | ΔLogP ≈ 1.14 (approx. 82-fold increase in octanol/water partition) |
| Conditions | Computed values from JChem via ChemBase; validated at pH 5.5 and pH 7.4 for target compound |
Why This Matters
A LogP difference of >1.0 log unit translates to significantly altered membrane permeability, tissue distribution, and non-specific protein binding, mandating separate calibration for any assay employing these compounds.
- [1] ChemBase. 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one (ID: 237017). Available at: http://www.chembase.cn/molecule-237017.html. View Source
- [2] ChemBase. 2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one (ID: 235758). Available at: http://www.chembase.cn/substance-513658.html. View Source
